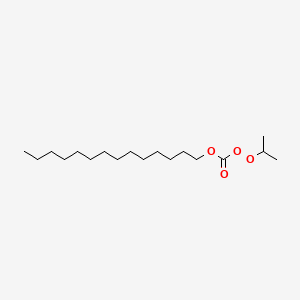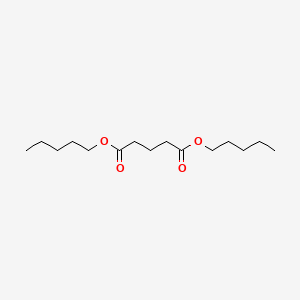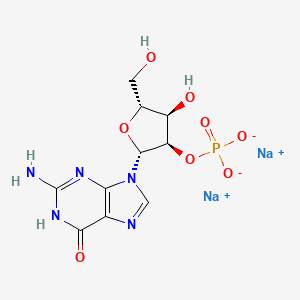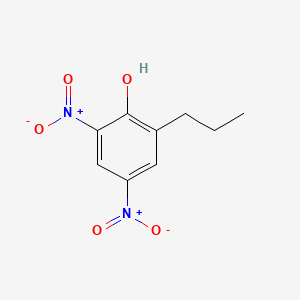
2,4-Dinitro-6-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-6-propylphenol is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenol, where two nitro groups are substituted at the 2 and 4 positions, and a propyl group is substituted at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-propylphenol can be synthesized through the nitration of phenol derivatives. One common method involves the nitration of 2-propylphenol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dinitro-6-propylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-6-propylphenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups but without the propyl substitution.
2,4-Dinitro-6-methylphenol: Similar structure with a methyl group instead of a propyl group.
2,4-Dinitro-6-phenylphenol: Contains a phenyl group instead of a propyl group
Uniqueness
2,4-Dinitro-6-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
4099-72-3 |
|---|---|
Formule moléculaire |
C9H10N2O5 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
2,4-dinitro-6-propylphenol |
InChI |
InChI=1S/C9H10N2O5/c1-2-3-6-4-7(10(13)14)5-8(9(6)12)11(15)16/h4-5,12H,2-3H2,1H3 |
Clé InChI |
FCIYPWNHZQHVEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


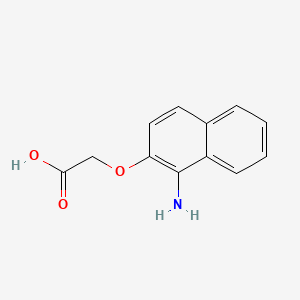
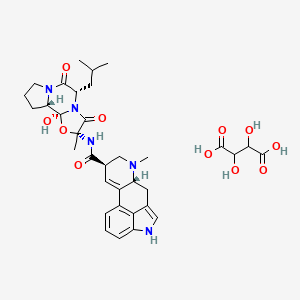

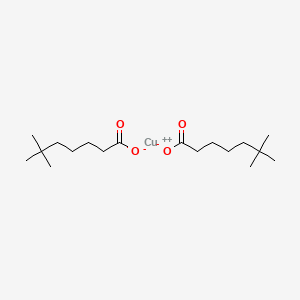
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

